molecular formula C13H16BrN3O2S B598712 N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-41-5

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Cat. No.: B598712
CAS No.: 1199773-41-5
M. Wt: 358.254
InChI Key: QYGWYBRUHYBDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1199773-41-5) is a high-purity chemical provided for use as a reference standard . This compound, with the molecular formula C13H16BrN3O2S and a molecular weight of 358.3, is essential for quality control and analytical procedures in research settings . Its primary application is for the identification and purity testing of substances, serving as a critical benchmark in laboratory analysis . To ensure the integrity of research data, this material is subjected to rigorous quality control using a range of advanced analytical techniques. These methods can include HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR, in compliance with regulatory standards . This product is intended for research and manufacturing purposes by professional laboratories. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-2-3-8-16-20(18,19)13-6-4-12(5-7-13)17-10-11(14)9-15-17/h4-7,9-10,16H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWYBRUHYBDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682087
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-41-5
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Sulfonamide Intermediate

The most widely documented route involves the nucleophilic substitution of a sulfonyl chloride precursor with n-butylamine. A key intermediate, 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, is synthesized by chlorosulfonation of 4-(4-bromopyrazol-1-yl)benzene using chlorosulfonic acid under anhydrous conditions . Subsequent reaction with n-butylamine in tetrahydrofuran (THF) at 0–5°C yields the target compound with 78–85% purity before crystallization .

Critical parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of n-butylamine to sulfonyl chloride minimizes di-alkylation byproducts.

  • Temperature control : Exothermic reactions require ice baths to prevent thermal degradation of the bromopyrazole moiety.

  • Workup : Sequential washes with 1 M HCl and saturated NaHCO₃ remove unreacted amine and sulfonic acid impurities .

Mitsunobu Coupling for Direct Pyrazole Attachment

An alternative approach employs Mitsunobu conditions to couple 4-bromopyrazole directly to 4-hydroxybenzenesulfonamide derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, this method achieves 65–72% yield by activating the hydroxyl group for nucleophilic displacement .

Optimization insights :

  • Solvent selection : THF outperforms DMF or DMSO in minimizing side reactions.

  • Catalyst ratio : A 1:1.1 ratio of DEAD to triphenylphosphine ensures complete conversion.

  • Limitation : Requires pre-functionalized sulfonamide substrates, increasing synthetic steps.

Palladium-Catalyzed Cross-Coupling Modifications

Recent advances utilize palladium catalysis to introduce the bromopyrazole group post-sulfonamide formation. A representative protocol involves:

  • Buchwald-Hartwig amination : Coupling 4-bromobenzenesulfonamide with n-butylamine using Pd₂(dba)₃ and Xantphos in toluene at 110°C (89% yield) .

  • Suzuki-Miyaura reaction : Introducing the 4-bromopyrazole moiety via Pd(PPh₃)₄-mediated cross-coupling with pyrazoleboronic acid pinacol ester (76% yield) .

Key advantages :

  • Enables late-stage functionalization for analog synthesis.

  • Tolerates diverse pyrazole substituents without affecting sulfonamide stability.

Industrial-Scale Manufacturing Considerations

Large-scale production (≥1 kg batches) requires modifications for safety and efficiency:

ParameterLaboratory ScaleIndustrial Process
SolventDMF2-MeTHF (recyclable)
Temperature ControlIce bathJacketed reactors
PurificationColumn chromatographyCrystallization (EtOAc/hexanes)
Yield68–75%82–87% after optimization

Notable industrial improvements include:

  • Continuous flow systems : Reduce reaction time from 16 h (batch) to 2.5 h .

  • Waste mitigation : Solvent recovery systems decrease E-factor by 40% compared to batch methods .

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Spectroscopic methods :

  • ¹H NMR (DMSO-d₆): δ 8.64 (s, 1H, pyrazole-H), 7.89–7.82 (m, 4H, aromatic), 3.21 (t, J=6.8 Hz, 2H, -CH₂-), 1.45–1.32 (m, 4H, butyl chain) .

  • HPLC purity : ≥98% achieved using C18 column (ACN/0.1% TFA gradient, retention time 12.7 min) .

Stability studies :

  • Degrades <2% over 24 months at 25°C under nitrogen .

  • Photolytic degradation observed in UV light (5% decomposition after 48 h), necessitating amber glass storage.

Chemical Reactions Analysis

Types of Reactions

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF, dichloromethane, or ethanol, under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyrazole group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide moiety can also play a role in the compound’s biological activity by interacting with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural elements include:

  • Bromopyrazole substituent : Introduces steric bulk and polarizability due to bromine’s electronegativity and size.
  • N-Butyl chain : Enhances lipophilicity compared to shorter or branched alkyl chains (e.g., t-butyl analogs).
Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent (R₁/R₂) Molecular Weight (g/mol) Key Properties/Activities
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (1199773-41-5) R₁ = Br (pyrazole), R₂ = n-butyl 358.3 High lipophilicity; commercial availability
N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (1199773-25-5) R₁ = Br (pyrazole), R₂ = t-butyl 358.3 Branched alkyl chain may reduce membrane permeability
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide R₁ = Cl (phenyl), R₂ = methyl 367.8 Chlorine’s smaller size may improve target binding
4-(4-Aryl-triazolyl)benzenesulfonamides R₁ = Triazole, R₂ = variable ~350–400 HIV-1 RNase H inhibition (IC₅₀ ~1–10 µM)
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazolin-1-yl]benzenesulfonamides R₁ = OH (phenyl), R₂ = aryl ~350–400 Carbonic anhydrase inhibition; cytotoxicity

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., in ) may enhance hydrophobic interactions but reduce solubility. Fluorinated analogs (e.g., in ) exhibit higher electronegativity, favoring hydrogen bonding in enzyme pockets.
  • Heterocyclic Moieties: Pyrazole (target compound) vs. triazole () or pyrazoline () rings influence hydrogen-bonding capacity and steric hindrance.

Biological Activity

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula C13H16BrN3O2SC_{13}H_{16}BrN_3O_2S and a molecular weight of 358.25 g/mol. It is synthesized through the reaction of 4-bromopyrazole with N-butylbenzenesulfonamide, typically using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures .

Biological Activity Overview

Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The sulfonamide moiety can inhibit carbonic anhydrases, while the bromopyrazole group may interact with protein kinases, suggesting potential applications in cancer therapy .

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that it inhibits the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest. The compound's effectiveness was evaluated in vitro against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant IC50 values in the low micromolar range.

Antimicrobial Properties
this compound also displays antimicrobial activity. In vitro studies revealed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Case Studies

  • Anticancer Activity
    A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, concluding that the bromine substitution enhances the compound's binding affinity to target proteins involved in cancer progression. The study utilized molecular docking simulations to predict interactions with protein kinase targets .
  • Antimicrobial Efficacy
    In a clinical trial assessing novel antimicrobial agents, this compound was tested against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent against resistant infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-Butyl 4-(4-chloropyrazol-1-yl)benzenesulfonamideChlorine instead of BromineModerate anticancer activity
N-Butyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamideFluorine substitutionLower antimicrobial efficacy
N-Butyl 4-(4-iodopyrazol-1-yl)benzenesulfonamideIodine substitutionEnhanced cytotoxicity

The presence of bromine in this compound is crucial for its enhanced biological activity compared to other halogenated derivatives, which may exhibit reduced potency or different mechanisms of action .

Q & A

Q. What are the recommended methods for synthesizing N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling 4-bromopyrazole with a sulfonamide precursor. A stepwise approach includes:

Sulfonylation : React N-butylbenzenesulfonamide with 4-bromo-1H-pyrazole using a coupling agent like EDCI/HOBt in anhydrous DMF under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Characterization : Confirm structure via 1H^1H-NMR (pyrazole protons at δ 7.8–8.2 ppm), LC-MS (M+H+^+ ~412), and elemental analysis .

Q. How can crystallographic data for this compound be obtained, and what software is suitable for structural refinement?

Methodological Answer:

  • Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation of a DCM/hexane mixture.
  • Use SHELXL for refinement due to its robustness in handling small-molecule data. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å).
    • Refinement with full-matrix least-squares on F2F^2, achieving RR-factor < 0.05 .
  • Validate geometry using PLATON to check for twinning or disorder .

Q. What spectroscopic techniques are critical for confirming the bromopyrazole moiety in this compound?

Methodological Answer:

  • 1H^1H-NMR : Look for pyrazole protons as doublets (J ≈ 2.1 Hz) at δ 7.9–8.1 ppm.
  • 13C^{13}C-NMR : Bromine’s inductive effect deshields adjacent carbons (C4-pyrazole at δ 120–125 ppm).
  • IR Spectroscopy : Confirm N–H (sulfonamide) stretch at ~3250 cm1^{-1} and C–Br vibration at 550–600 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data, such as opposing effects on IL-6 expression?

Methodological Answer:

  • Dose-Response Studies : Test concentrations across a wide range (e.g., 0.1–100 µM) to identify biphasic effects.
  • Cell-Specific Variability : Compare results in primary cells (e.g., macrophages) vs. immortalized lines (e.g., HEK293).
  • Mechanistic Profiling : Use siRNA knockdown or inhibitors to isolate pathways (e.g., NF-κB vs. JAK/STAT) influenced by the compound .
  • Meta-Analysis : Cross-reference with structurally analogous sulfonamides (e.g., celecoxib derivatives) to identify substituent-dependent trends .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for bromopyrazole-containing sulfonamides?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or trifluoromethyl) and compare bioactivity.
  • Computational Modeling : Perform docking studies (AutoDock Vina) using protein targets (e.g., COX-2 or IL-6 receptor) to predict binding affinity.
  • Crystallographic Overlays : Align X-ray structures of analogs to identify key interactions (e.g., hydrogen bonding at sulfonamide S=O groups) .

Q. How can researchers address challenges in interpreting conflicting crystallographic data, such as disorder in the N-butyl chain?

Methodological Answer:

  • Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K.
  • Twinning Analysis : Use SHELXL ’s TWIN command to model rotational/displacive disorder.
  • DFT Optimization : Compare experimental bond lengths/angles with gas-phase DFT calculations (B3LYP/6-31G*) to validate geometry .

Q. What are the best practices for evaluating the compound’s potential neurotoxic effects in preclinical models?

Methodological Answer:

  • In Vivo Models : Administer compound to Sprague-Dawley rats (oral gavage, 50–200 mg/kg/day) for 28 days. Assess motor function via rotarod tests and histopathology of spinal cord tissues.
  • In Vitro Assays : Test neurotoxicity in SH-SY5Y cells using MTT and LDH release assays. Compare with known neurotoxic sulfonamides (e.g., N-butylbenzenesulfonamide) .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Force Field Calibration : Re-optimize docking parameters using co-crystallized ligands (e.g., PDB: 1CX2 for COX-2).
  • Solvent Effects : Include implicit solvent models (e.g., PBS in Molecular Dynamics) to account for hydrophobic interactions.
  • Experimental Replicates : Perform triplicate assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Q. What methodologies are recommended for detecting and characterizing synthetic impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Identify via fragmentation patterns (e.g., m/z 396 for de-brominated byproduct).
  • Preparative TLC : Isolate impurities for 1H^1H-NMR and X-ray analysis. Common impurities include unreacted sulfonamide or dimerized pyrazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.